molecular formula C17H23N3O B2362393 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide CAS No. 1235150-15-8

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide

Cat. No.: B2362393
CAS No.: 1235150-15-8
M. Wt: 285.391
InChI Key: HMOZRSRPBSUHKM-UHFFFAOYSA-N
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Description

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide is a complex organic compound that features a benzimidazole moiety attached to a cyclohexyl group, which is further linked to a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various alkyl halides or nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound, potentially altering the benzimidazole or cyclohexyl groups.

    Substitution: Substituted derivatives with different functional groups attached to the cyclohexyl ring.

Mechanism of Action

The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity . This interaction can lead to downstream effects on cellular pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide is unique due to its combination of the benzimidazole and cyclohexyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-2-16(21)18-11-12-7-9-13(10-8-12)17-19-14-5-3-4-6-15(14)20-17/h3-6,12-13H,2,7-11H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOZRSRPBSUHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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